3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt
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Overview
Description
3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt is a complex organic compound with the molecular formula C41H45NO11 and a molecular weight of 727.80 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Scientific Research Applications
3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in the development of new pharmaceuticals and in the study of biological pathways .
Mechanism of Action
Target of Action
We do know that it is afungistatic compound widely used as a food preservative . Its primary mode of action involves interactions with cellular components, but specific targets remain elusive.
Mode of Action
Here’s where things get interesting! When ingested, the compound is absorbed into cells. If the intracellular pH drops to 5 or lower, it significantly inhibits the anaerobic fermentation of glucose through phosphofructokinase (PFK). In simpler terms, it messes with the cell’s energy production machinery. The efficacy of this compound depends on the pH of the food it’s in – a pH-dependent superhero, if you will .
Pharmacokinetics
Let’s break down the ADME (absorption, distribution, metabolism, and excretion) properties:
- Excretion : As the sodium salt (sodium benzoate), it’s excreted, leading to decreased ammonia levels and amino acid excretion .
Result of Action
At the molecular and cellular levels, this compound disrupts energy production, affecting cell viability.
Keep in mind that further studies are essential to unravel the full story behind this intriguing compound. 🧪🔍🌟
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt involves multiple steps. The key steps include the formation of the benzoic acid methyl ester derivative and the subsequent reaction with dibenzoyl-D-tartaric acid . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoate
- Dibenzoyl-D-tartaric Acid
Uniqueness
3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its ability to interact with proteins and enzymes makes it a valuable tool in proteomics research.
Properties
IUPAC Name |
(2S,3S)-2,3-dibenzoyloxybutanedioic acid;methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3.C18H14O8/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h6-12,15-17,20,25H,13-14H2,1-5H3;1-10,13-14H,(H,19,20)(H,21,22)/t20-;13-,14-/m10/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYHCVNJYDVBJD-XUJFBUFBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747176 |
Source
|
Record name | (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid--methyl 3-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1294517-15-9 |
Source
|
Record name | (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid--methyl 3-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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